molecular formula C13H18O2 B1205494 Phenethyl valerate CAS No. 7460-74-4

Phenethyl valerate

Cat. No.: B1205494
CAS No.: 7460-74-4
M. Wt: 206.28 g/mol
InChI Key: PDGPIBIURNPBSE-UHFFFAOYSA-N
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Description

Phenethyl valerate, also known as pentanoic acid, 2-phenylethyl ester, is an organic compound with the molecular formula C13H18O2. It is an ester formed from the reaction between phenethyl alcohol and valeric acid. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .

Scientific Research Applications

Phenethyl valerate has several applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl valerate is typically synthesized through the esterification of phenethyl alcohol with valeric acid. This reaction is often carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, this compound can be produced via azeotropic esterification. This method involves the removal of water formed during the reaction by azeotropic distillation, which helps drive the reaction to completion. The process is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenethyl valerate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into phenethyl alcohol and valeric acid.

    Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Phenethyl alcohol and valeric acid.

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenethyl alcohol and valeric alcohol.

Comparison with Similar Compounds

  • Phenethyl acetate
  • Phenethyl butyrate
  • Phenethyl isovalerate

Phenethyl valerate is unique due to its specific combination of phenethyl alcohol and valeric acid, which imparts a distinct fruity aroma and specific chemical properties that make it valuable in various applications.

Properties

IUPAC Name

2-phenylethyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-9-13(14)15-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGPIBIURNPBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064712
Record name Pentanoic acid, 2-phenylethyl ester
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

268.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl pentanoate
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CAS No.

7460-74-4
Record name Phenylethyl valerate
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Record name Phenethyl valerate
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Record name Phenylethyl valerate
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Record name Pentanoic acid, 2-phenylethyl ester
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Record name Phenethyl valerate
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Record name PHENETHYL VALERATE
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Record name 2-Phenylethyl pentanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 2-L, 4-neck, round-bottom flask, fitted with a thermometer, mechanical stirrer, nitrogen inlet tube and Liebig condenser/receiving flask, was charged with 612.8 g (6.00 mol, 1.00 equiv) of pentanoic acid, 733.0 g (6.00 mol, 1.00 equiv) of 2-phenylethanol, and 2.50 g (0.2 wt. %) of tin oxalate (Fascat® 2001). The air was removed with three cycles of evacuation/nitrogen-fill using a mechanical vacuum pump (50-100 torr). The rate of stirring was set at ca. 200 rpm, the nitrogen sparge was set at 0.1 scfh, and the reaction mixture was heated to 170° C. After a 1-h hold, 159.3 g of distillate had been collected. It was not possible to get a clean separation; therefore, the organic layer was not returned to the reaction mixture. The temperature was increased to 180, 190, 200 and 210° C. and held for 1 h at each; the amounts of distillate were 21.4, 9.8, 4.9 and 2.2 g, respectively. The acid number was 2.88 mg KOH/g (99.0% conversion). The excess 2-phenylethanol (6.3% by GLC) was removed by vacuum distillation through a 15-cm Vigreux column at 140-165° C. (15-20 torr). The crude product was distilled at 150-155° C. (10 torr, 0.5 scfh nitrogen sweep) to afford 925 g (75%) of 2-phenylethyl pentanoate (99.3% pure by GLC): residual alcohol, 0.3% (GLC); APHA color, 13; acid number, 0.06 mg KOH/g; saponification number, 271 mg KOH/g (theor. 272 mg KOH/g).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
612.8 g
Type
reactant
Reaction Step Two
Quantity
733 g
Type
reactant
Reaction Step Two
Name
tin oxalate
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-phenylethyl pentanoate in relation to Mycobacterium tuberculosis?

A1: Research suggests that 2-phenylethyl pentanoate can enhance the activity of certain antibiotics against Mycobacterium tuberculosis strain H37Rv. Specifically, it was found to improve the efficacy of streptomycin (SM) and ethambutol (ETA) in vitro. [] The minimum inhibitory concentration (MIC) for SM was reduced to 1 μg/mL when combined with 0.1 mM 2-phenylethyl pentanoate. Similarly, the MIC for ETA decreased to 0.5 μg/mL when used with 1 mM 2-phenylethyl pentanoate. [] This suggests a potential synergistic effect that could be further explored for developing new tuberculosis treatments.

Q2: How does the structure of phenethyl esters relate to their attractiveness to Japanese beetles?

A2: Studies on Japanese beetles (Popillia japonica) have shown that the structure of phenethyl esters significantly influences their attractiveness. [] Phenethyl propionate and phenethyl acetate exhibited the highest attractiveness, while their homologues (phenethyl butyrate, valerate, formate, and hexanoate) were notably less attractive. [] Interestingly, branching of the carboxylic acid chain also impacted attractiveness, with phenethyl isobutyrate being less appealing than phenethyl butyrate. [] These findings highlight the importance of structural variations within this class of compounds for attracting Japanese beetles.

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